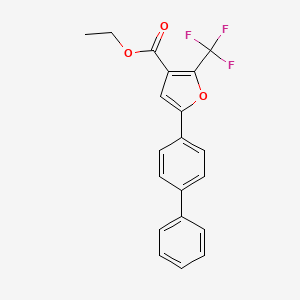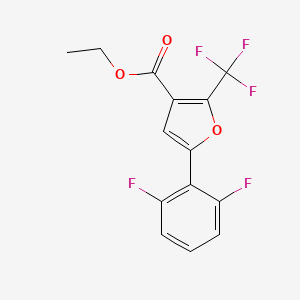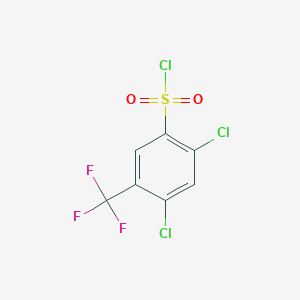
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate (E5BT) is a synthetic compound belonging to the class of furoates. It is a white solid with a melting point of 63 °C. E5BT has been used in a variety of scientific research applications, including enzyme inhibition, drug delivery, and drug repurposing. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
科学研究应用
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. This compound has also been used in drug delivery applications, as it can be used to increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug. Furthermore, this compound has been used in drug repurposing applications, as it can be used to modify existing drugs to create new drugs with improved properties.
作用机制
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the transmission of nerve signals. It is believed to bind to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. Furthermore, in vivo studies have shown that this compound can increase the solubility of poorly soluble drugs, thus increasing the bioavailability of the drug.
实验室实验的优点和局限性
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation is that it is not water soluble, which can make it difficult to work with in aqueous solutions.
未来方向
There are a number of potential future directions for Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate. One potential direction is to further study its mechanism of action, as it is still not fully understood. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug repurposing. Furthermore, research could be conducted to explore its potential therapeutic applications, such as its potential use as an inhibitor of acetylcholinesterase. Finally, research could be conducted to explore its potential toxicity and its effects on the human body.
合成方法
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can be synthesized through a variety of methods, including the reaction of ethyl 4-trifluoromethylbenzoate with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at temperatures between 80-120 °C. The reaction yields a white solid with a melting point of 63 °C.
属性
IUPAC Name |
ethyl 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c1-2-25-19(24)16-12-17(26-18(16)20(21,22)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDFCUIFJTZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)



![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
